4-Methylbenzenesulfonate
Overview
Description
4-Methylbenzenesulfonate is a functional group derived from toluenesulfonic acid. It is commonly used in organic chemistry to make alcohols more reactive towards nucleophilic substitution reactions. This compound acts as a leaving group in these reactions, facilitating the replacement of the hydroxyl group (-OH) with another nucleophile .
Preparation Methods
4-Methylbenzenesulfonates are typically prepared by reacting alcohols with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. Common bases used include triethylamine or pyridine. The reaction is usually performed in an aprotic solvent such as dichloromethane . The general reaction scheme is as follows:
R−OH+TsCl→R−OTs+HCl
where (R-OH) is the alcohol, (TsCl) is tosyl chloride, and (R-OTs) is the tosylate ester.
Chemical Reactions Analysis
4-Methylbenzenesulfonates undergo various types of chemical reactions, primarily nucleophilic substitution reactions. These reactions can be either (S_N1) or (S_N2) mechanisms, depending on the substrate and reaction conditions . Common reagents used in these reactions include nucleophiles such as halides, cyanides, and amines. The major products formed are typically the substituted compounds where the tosylate group is replaced by the nucleophile .
Scientific Research Applications
4-Methylbenzenesulfonates have a wide range of applications in scientific research:
Chemistry: 4-Methylbenzenesulfonates are used as intermediates in the synthesis of various organic compounds.
Industry: 4-Methylbenzenesulfonate-based surfactants are used as corrosion inhibitors in industrial processes.
Mechanism of Action
The mechanism by which tosylates exert their effects is primarily through their role as leaving groups in nucleophilic substitution reactions. The tosylate group stabilizes the transition state by delocalizing the negative charge through resonance, making it easier for the nucleophile to attack the substrate . This mechanism is crucial in various synthetic pathways, allowing for the efficient formation of new chemical bonds.
Comparison with Similar Compounds
4-Methylbenzenesulfonates are similar to other sulfonate esters such as mesylates and brosylates. These compounds also act as good leaving groups in nucleophilic substitution reactions. tosylates are often preferred due to their stability and ease of preparation . Here is a comparison of similar compounds:
Mesylates: Derived from methanesulfonic acid, used similarly to tosylates but are less stable.
Brosylates: Derived from p-bromobenzenesulfonic acid, used in similar reactions but are less commonly employed.
4-Methylbenzenesulfonates stand out due to their balance of reactivity and stability, making them a versatile tool in organic synthesis.
Properties
IUPAC Name |
4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXIMZWYDAKGHI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O3S- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045075 | |
Record name | Tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16722-51-3 | |
Record name | p-Toluenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16722-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Toluene sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016722513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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